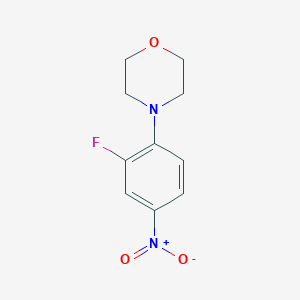

4-(2-Fluoro-4-nitrophenyl)morpholine

Overview

Description

4-(2-Fluoro-4-nitrophenyl)morpholine is an organic compound with the molecular formula C10H11FN2O3. It is characterized by the presence of a morpholine ring attached to a fluorinated nitrophenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Fluoro-4-nitrophenyl)morpholine typically involves the nucleophilic aromatic substitution reaction of 2,4-difluoronitrobenzene with morpholine. The reaction is carried out in the presence of a base, such as triethylamine, in a suitable solvent like tetrahydrofuran. The reaction conditions often include controlled temperatures and extended reaction times to ensure high yields .

Industrial Production Methods

In industrial settings, the continuous production of this compound can be achieved using microfluidic devices. This method allows for precise control over reaction conditions, leading to efficient and scalable production. The process involves multiple consecutive reactions, optimized for temperature, reactant molar ratios, and residence time .

Chemical Reactions Analysis

Types of Reactions

4-(2-Fluoro-4-nitrophenyl)morpholine undergoes various chemical reactions, including:

Nucleophilic Substitution: The fluorine atom on the aromatic ring can be substituted by nucleophiles.

Reduction: The nitro group can be reduced to an amino group under suitable conditions.

Oxidation: The compound can undergo oxidation reactions, although these are less common.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in solvents like dimethyl sulfoxide.

Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin(II) chloride in hydrochloric acid.

Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed

Amino Derivatives: Reduction of the nitro group yields amino derivatives.

Substituted Morpholines: Nucleophilic substitution reactions produce various substituted morpholines depending on the nucleophile used.

Scientific Research Applications

Pharmaceutical Applications

1. Drug Development

4-(2-Fluoro-4-nitrophenyl)morpholine has been investigated as a potential intermediate in the synthesis of various pharmaceuticals. Its derivatives are used to create compounds that target specific biological pathways. For instance, it plays a role in synthesizing antibiotics like Linezolid, which is used to treat bacterial infections .

2. Antimicrobial Activity

Research indicates that derivatives of this compound exhibit antimicrobial properties. Studies have shown that modifications to the morpholine ring can enhance the efficacy of these compounds against resistant bacterial strains .

3. Cancer Research

The compound has also been explored for its potential anti-cancer properties. Its ability to inhibit certain enzymes involved in tumor growth makes it a candidate for further investigation in oncology .

Material Science Applications

1. Polymer Chemistry

In material science, this compound is used as a building block for synthesizing dendritic polymers. These polymers are known for their high surface area and functional versatility, making them suitable for applications in drug delivery systems and catalysis .

2. Coatings and Adhesives

The compound's chemical stability and reactivity allow it to be utilized in the formulation of advanced coatings and adhesives. These materials can provide enhanced durability and resistance to environmental factors .

Environmental Applications

1. Water Treatment

Recent studies have highlighted the use of this compound in environmental remediation processes, particularly in the neutralization of water pollutants. Its catalytic properties enable it to facilitate reactions that break down harmful substances in contaminated water .

2. Detection of Pollutants

The compound can also be employed as a reagent in analytical chemistry for detecting specific pollutants in environmental samples. Its sensitivity allows for the accurate quantification of contaminants, aiding regulatory compliance and environmental monitoring .

Case Studies

Mechanism of Action

The mechanism of action of 4-(2-Fluoro-4-nitrophenyl)morpholine involves its interaction with specific molecular targets. In the case of its use as an intermediate in Linezolid synthesis, the compound contributes to the formation of the oxazolidinone ring, which is crucial for the antibiotic’s activity. The pathways involved include nucleophilic substitution and subsequent cyclization reactions .

Comparison with Similar Compounds

Similar Compounds

- 4-(4-Fluoro-2-nitrophenyl)morpholine

- 3-Fluoro-4-morpholinoaniline

- 4-Fluoro-3-morpholinobenzaldehyde

Uniqueness

4-(2-Fluoro-4-nitrophenyl)morpholine is unique due to its specific substitution pattern on the aromatic ring, which imparts distinct reactivity and properties. Compared to similar compounds, it offers a balance of electronic effects from the fluorine and nitro groups, making it a versatile intermediate in various synthetic applications .

Biological Activity

4-(2-Fluoro-4-nitrophenyl)morpholine is a morpholine derivative that has garnered interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a unique combination of a morpholine ring and a nitrophenyl substituent, which may contribute to its bioactivity.

Chemical Structure and Properties

The chemical formula for this compound is . Its structure can be represented as follows:

This compound exhibits properties typical of both morpholine derivatives and nitrophenyl compounds, which are often associated with various biological activities.

Biological Activity Overview

Research indicates that this compound may possess significant antibacterial and antifungal properties. The presence of the nitro group is known to enhance the antimicrobial activity of compounds, while the morpholine moiety can influence the lipophilicity and overall pharmacokinetics.

Antibacterial Activity

Studies have demonstrated that morpholine derivatives, including this compound, exhibit varying degrees of antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for related compounds often range from micromolar to millimolar concentrations, indicating their potential effectiveness in inhibiting bacterial growth.

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| This compound | E. coli | TBD |

| This compound | S. aureus | TBD |

| This compound | P. aeruginosa | TBD |

Note: Specific MIC values for this compound require further empirical studies.

Antifungal Activity

In addition to antibacterial properties, this compound has shown promise in antifungal applications. Morpholine derivatives are often tested against common fungal strains such as Candida albicans and Aspergillus species. Preliminary data suggest that modifications to the phenyl ring can significantly affect antifungal potency.

Case Studies and Research Findings

- Synthesis and Evaluation : A study focused on the continuous synthesis of this compound using microreactor technology reported successful optimization of reaction conditions, which could lead to enhanced yields and purity for biological testing .

- Comparative Analysis : A comparative analysis of various morpholine derivatives highlighted that those with electron-withdrawing groups (like nitro) exhibited improved antimicrobial activity compared to their electron-donating counterparts .

- Mechanistic Insights : Research into the mechanism of action suggests that the antibacterial activity may be attributed to disruption of bacterial cell membranes and interference with metabolic pathways, although specific pathways for this compound remain under investigation .

Q & A

Q. What are the conventional synthetic routes for 4-(2-fluoro-4-nitrophenyl)morpholine, and how do reaction conditions influence yield?

Level: Basic

Methodological Answer:

The compound is typically synthesized via nucleophilic aromatic substitution (SNAr) between 3,4-difluoronitrobenzene and morpholine. In a representative procedure, morpholine (1.5 mL, 17.29 mmol) is added to 3,4-difluoronitrobenzene (1.10 mL, 6.90 mmol) in refluxing acetonitrile for 18 hours, yielding 70% after recrystallization from aqueous methanol . Microwave-assisted synthesis (e.g., 150 W, 100°C) reduces reaction time to 30 minutes while maintaining comparable yields (~65–70%) . Key parameters include solvent polarity (acetonitrile enhances SNAr kinetics), stoichiometric excess of morpholine (2.5 equiv.), and temperature control to minimize side reactions like nitro group reduction .

Q. How does continuous flow synthesis in microreactors improve the scalability and safety of this compound production compared to batch methods?

Level: Advanced

Methodological Answer:

Continuous flow synthesis in microreactors enables precise control over residence time (e.g., 5–10 minutes) and temperature (80–100°C), achieving >90% conversion with reduced byproduct formation. A study optimized the process using computational fluid dynamics (CFD) simulations, identifying optimal flow rates (0.5 mL/min) and channel geometries to enhance mixing efficiency . Compared to batch methods, flow systems minimize thermal degradation risks and enable safer handling of exothermic reactions. Scale-up to millidevices demonstrated consistent product quality (purity >98%) with a 50% reduction in solvent usage .

Q. What safety precautions are critical when handling this compound in laboratory settings?

Level: Basic

Methodological Answer:

The compound is classified as harmful (H315, H319, H335) and requires strict safety measures:

- Personal Protective Equipment (PPE): Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact.

- Ventilation: Use fume hoods to avoid inhalation of dust or vapors.

- Storage: Store in airtight containers at 2–8°C, away from reducing agents to prevent unintended nitro group reactions .

- Spill Management: Neutralize with inert adsorbents (e.g., vermiculite) and dispose of as hazardous waste .

Q. How do enzymatic and chemical catalytic systems differ in reducing the nitro group of this compound?

Level: Advanced

Methodological Answer:

- Enzymatic Reduction: Bacillus tequilensis nitroreductase (BtNR) catalyzes nitro group reduction using NADH/NADPH cofactors. Kinetic studies show low catalytic efficiency (kcat/Km = 0.01 s⁻¹ μM⁻¹) for this substrate due to steric hindrance from the morpholine ring .

- Chemical Catalysis: Rhodium-cobalt core-shell catalysts (0.5% Rh) achieve >90% conversion in hydrogenation reactions under mild conditions (25°C, 1 atm H₂). The morpholine group’s electron-donating effect slows reduction kinetics compared to simpler nitroarenes, requiring optimized catalyst loading (0.1–0.3 mol%) .

Q. What analytical techniques are most effective for monitoring the synthesis and purity of this compound?

Level: Basic

Methodological Answer:

- NMR Spectroscopy: ¹H/¹⁹F-NMR tracks reaction progress (e.g., disappearance of 3,4-difluoronitrobenzene signals at δ 7.8–8.2 ppm) and confirms regioselectivity .

- HPLC: Reverse-phase C18 columns (UV detection at 254 nm) quantify purity (>98%) and detect intermediates like 3-fluoro-4-morpholinoaniline .

- IR Spectroscopy: Peaks at 1516 cm⁻¹ (asymmetric NO₂ stretch) and 1243 cm⁻¹ (C-F stretch) validate functional groups .

Q. How can molecular docking studies inform the design of this compound derivatives with enhanced antimicrobial activity?

Level: Advanced

Methodological Answer:

Docking simulations with bacterial targets (e.g., Staphylococcus aureus enoyl-acyl carrier protein reductase) identify critical interactions:

- The nitro group forms hydrogen bonds with active-site residues (e.g., Tyr-158).

- Fluorine substitution at the 2-position enhances hydrophobic interactions with binding pockets .

Derivatives with sulfonamide or carbamate groups show improved binding affinities (ΔG = −9.2 kcal/mol vs. −7.5 kcal/mol for the parent compound) and MIC values of 2–4 μg/mL against drug-resistant strains .

Q. What factors influence the regioselectivity of SNAr reactions in synthesizing this compound?

Level: Advanced

Methodological Answer:

Regioselectivity is governed by:

- Electronic Effects: The nitro group at C4 deactivates the ring, directing morpholine substitution to the less deactivated C2 position.

- Solvent Effects: Polar aprotic solvents (e.g., acetonitrile) stabilize the transition state, favoring C2 substitution (95:5 C2:C3 ratio) .

- Microwave Irradiation: Enhances reaction rates by reducing activation energy, but may alter selectivity if temperature gradients form .

Q. How can researchers resolve contradictions in catalytic efficiency data between enzymatic and chemical reduction studies?

Level: Advanced

Methodological Answer:

Discrepancies arise from differing rate-limiting steps:

- BtNR Catalysis: Flavin reduction by NADH is rapid (kred = 260 s⁻¹), but substrate binding (Km = 150 μM) limits turnover .

- Chemical Catalysis: Surface adsorption/desorption kinetics dominate Rh-Co systems, with turnover frequencies (TOF) exceeding 500 h⁻¹ .

Strategies include: - Normalizing activity metrics (e.g., TOF vs. kcat/Km).

- Conducting cross-validation experiments (e.g., testing BtNR with Rh-Co catalysts) to identify synergistic effects .

Properties

IUPAC Name |

4-(2-fluoro-4-nitrophenyl)morpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11FN2O3/c11-9-7-8(13(14)15)1-2-10(9)12-3-5-16-6-4-12/h1-2,7H,3-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEQCFSSBZPZEFJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=C(C=C(C=C2)[N+](=O)[O-])F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11FN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60387723 | |

| Record name | 4-(2-fluoro-4-nitrophenyl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60387723 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2689-39-6 | |

| Record name | 4-(2-Fluoro-4-nitrophenyl)morpholine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2689-39-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(2-fluoro-4-nitrophenyl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60387723 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(2-Fluoro-4-nitrophenyl)morpholine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/36R3KP66K8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.